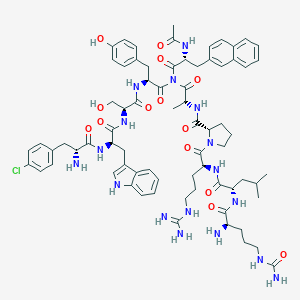
间苯二甲酸二甲酯
概述
描述
Dimethyl isophthalate is an organic compound with the chemical formula C10H10O4. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of polyesters, particularly for high-quality fibers and polyester films. This compound is also utilized as a plasticizer in various industrial applications, including coatings, inks, and adhesives .
科学研究应用
Dimethyl isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polyesters and other polymers.
Biology: Dimethyl isophthalate is used in the synthesis of various biologically active compounds.
Medicine: Due to its purity, dimethyl isophthalate serves as an intermediate in the production of pharmaceutical compounds.
Industry: Apart from its use as a plasticizer, dimethyl isophthalate is employed in the production of coatings, inks, and adhesives.
作用机制
Target of Action
Dimethyl isophthalate (DMIP) is a significant organic compound that is primarily used as a plasticizer in plastic production . It serves as an intermediate in polyester synthesis, allowing for the production of high-quality fibers and polyester films .
Mode of Action
DMIP interacts with its targets by undergoing an ester interchange reaction with ethylene glycol . This reaction yields high molecular weight polyester fibers . DMIP also lowers the melting point of PET resin, facilitating its use in films, bottles, and other applications due to increased processing temperatures .
Biochemical Pathways
The biochemical pathway of DMIP involves the transformation of DMIP to monomethyl isophthalate (MMI) through a process of de-esterification .
Pharmacokinetics
It is known that dmip is soluble in methanol and ethanol but insoluble in water , which may influence its bioavailability.
Result of Action
The primary result of DMIP’s action is the production of high-quality fibers and polyester films . These products exhibit enhanced clarity and structural strength . DMIP also reduces the melting point of PET resin, making it more suitable for various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMIP. It is also important to ensure good ventilation when working with DMIP .
生化分析
Biochemical Properties
Dimethyl isophthalate undergoes hydrolysis by certain yeast strains, such as Trichosporon sp. DMI-5-1, transforming it into monomethyl isophthalate . This suggests that the yeast’s esterases, responsible for the initial hydrolyzing of the ester bonds of dimethyl isophthalate, are highly substrate specific .
Cellular Effects
It is known that certain bacteria, when in co-culture, can degrade dimethyl isophthalate, suggesting that it may have an impact on microbial communities .
Molecular Mechanism
The molecular mechanism of dimethyl isophthalate involves hydrolysis of the ester bonds, transforming it into monomethyl isophthalate . This process is catalyzed by specific esterases present in certain yeast strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl isophthalate are observed over time as it undergoes hydrolysis to form monomethyl isophthalate . The rate and extent of this transformation may vary depending on the specific yeast strain and environmental conditions .
Metabolic Pathways
Dimethyl isophthalate is involved in specific metabolic pathways catalyzed by esterases present in certain yeast strains . These enzymes hydrolyze the ester bonds of dimethyl isophthalate, transforming it into monomethyl isophthalate .
准备方法
Dimethyl isophthalate is synthesized through the esterification of isophthalic acid with methanol. The reaction typically involves heating isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed until the isophthalic acid dissolves completely. After the reaction is complete, methanol is recovered, and the reaction mixture is neutralized with sodium carbonate solution to a pH of 7-8. The product is then filtered and dried to obtain dimethyl isophthalate .
Industrial production methods follow a similar process but are optimized for large-scale production. The use of continuous reactors and efficient recovery systems for methanol and other by-products ensures high yield and purity of the final product .
化学反应分析
Dimethyl isophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl isophthalate can be hydrolyzed to isophthalic acid and methanol.
Transesterification: This reaction involves the exchange of ester groups between dimethyl isophthalate and another alcohol, often catalyzed by a strong acid or base.
Reduction: Dimethyl isophthalate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include isophthalic acid, methanol, and various substituted derivatives .
相似化合物的比较
Dimethyl isophthalate is similar to other phthalate esters, such as dimethyl phthalate and dimethyl terephthalate. it has unique properties that distinguish it from these compounds:
Dimethyl Phthalate: This compound is used as an insect repellent and plasticizer.
Dimethyl Terephthalate: This compound is primarily used in the production of polyethylene terephthalate (PET) and other polyesters.
The unique structure of dimethyl isophthalate allows it to serve specific roles in polyester synthesis and other industrial applications, making it a valuable compound in various fields .
属性
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOYPQMJFJDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027402 | |
| Record name | Dimethyl isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl isophthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
282 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
280 °F (138 °C) (Closed cup) | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.194 g/cu cm at 20 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |
| Record name | Dimethyl isophthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from dilute alcohol, ... Solid at room temperature. | |
CAS No. |
1459-93-4 | |
| Record name | Dimethyl isophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9Y3574K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
67.5 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl isophthalate?
A1: Dimethyl isophthalate has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol.
Q2: What spectroscopic data is available for characterizing dimethyl isophthalate?
A2: Researchers commonly employ various spectroscopic techniques to characterize DMIP, including Infrared (IR) spectroscopy [, , ], 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [, , , ], and Gas Chromatography-Mass Spectrometry (GC-MS) []. These methods provide valuable information about the compound's structure and purity.
Q3: How does the structure of dimethyl isophthalate affect its compatibility and performance in polyester synthesis?
A3: The meta-linked structure of DMIP influences the properties of polyesters compared to its isomers. Incorporating DMIP into poly(ethylene terephthalate) (PET) improves barrier properties to gases like oxygen and carbon dioxide, although less effectively than dimethyl terephthalate (DMT) at the same loading []. This difference arises from the distinct effects of the isomers on polymer chain packing and free volume. Similarly, increasing DMIP content in PET/PEI copolymers progressively alters tensile mechanical properties []. The non-linearity of the isophthalate unit, compared to the para-linked terephthalate unit, also disrupts mesophase formation and crystallinity in thermotropic polyesters [].
Q4: Can dimethyl isophthalate be used in the production of polyurethane foams?
A4: Yes, the residue from dimethyl terephthalate/dimethyl isophthalate recrystallization, containing a high percentage of DMIP, can be utilized in the production of polyurethane foams. Treating the residue with diethyl phosphite introduces hydroxyl groups, enabling its use in oligoester alcohol synthesis. These oligoester alcohols are suitable for producing solid polyurethane foams with improved flame retardancy and thermal stability [, ].
Q5: Have computational methods been employed to study dimethyl isophthalate?
A6: Yes, computational chemistry plays a role in understanding DMIP's properties and behavior. Density Functional Theory (DFT) calculations have been used to investigate the atmospheric pressure chemical ionization (APCI) mechanism of DMIP and its isomers []. These calculations provide insights into the formation of different ion clusters and their relative stabilities, shedding light on the ionization process and potential analytical applications.
Q6: How do structural modifications to dimethyl isophthalate affect its biodegradability?
A7: The position of the methyl ester groups on the benzene ring significantly impacts DMIP's biodegradability. Studies on the biodegradation of DMIP and its isomers by microorganisms indicate that the meta isomer (DMIP) is more resistant to degradation compared to the ortho (DMP) and para (DMT) isomers [, , ]. This difference arises from the specificity of microbial enzymes involved in hydrolyzing the ester bonds, highlighting the importance of structural considerations in designing biodegradable compounds.
Q7: What is the environmental fate of dimethyl isophthalate, and how is it degraded?
A8: Dimethyl isophthalate is an endocrine-disrupting chemical commonly found in various environmental compartments. Biodegradation by microorganisms, particularly bacteria and fungi, represents a major route for DMIP degradation in the environment [, , ]. Studies have identified specific bacterial and fungal species capable of degrading DMIP, primarily through the hydrolysis of ester bonds. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and mitigating DMIP's environmental impact.
Q8: Are there any substitutes for dimethyl isophthalate with potentially lower environmental impact?
A9: Research into alternatives for DMIP with reduced environmental impact is ongoing. Factors driving the search for substitutes include concerns over endocrine-disrupting effects and the persistence of DMIP in the environment. Identifying and evaluating alternatives require a comprehensive assessment of their performance, cost, and overall environmental profile []. Developing sustainable and environmentally friendly alternatives to DMIP is essential for reducing its potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















